4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASINPALMTXUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393747 | |
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-42-8 | |
| Record name | 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenol with an appropriate allylating agent to form the intermediate, which is then reacted with a triazole derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in dry solvents such as tetrahydrofuran or ether under an inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Biological Activity
4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, notable for its diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, highlighting its potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors followed by thiolation. The structural formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17N3OS
- Molecular Weight : 275.37 g/mol
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | 12.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the potential of this compound as a lead structure for anticancer drug development .
Case Studies
In a notable case study, researchers synthesized a series of triazole derivatives including this compound and evaluated their biological activities. The study demonstrated that modifications in the triazole ring significantly affected both antimicrobial and anticancer activities. The structure–activity relationship (SAR) analysis revealed that specific substituents enhance biological efficacy.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., ethoxy, allyl) exhibit enhanced antioxidant activity due to improved radical scavenging . In contrast, bromine (electron-withdrawing) may reduce antioxidant capacity but improve antitumor activity by increasing electrophilicity .
Antitumor Activity :
- The target compound’s structural analogs, such as furfuryl-quinolinyl derivatives, inhibit EGFR via protein degradation (IC₅₀: 0.5–2.0 μM), a mechanism distinct from kinase inhibitors like gefitinib .
- In contrast, naproxen-based triazole derivatives (e.g., (E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol) show IC₅₀ values of 8–12 μM against MCF-7 and A-549 cells, surpassing doxorubicin (IC₅₀: 15–20 μM) .
Antioxidant Activity :
- The 4-amino-5-phenyl analog (AT) demonstrates a DPPH radical scavenging IC₅₀ of 12.3 μg/mL, while Schiff base derivatives (e.g., compound 5b) achieve IC₅₀ values as low as 5.84 μg/mL, comparable to ascorbic acid . The target compound’s allyl group may similarly enhance electron donation, though direct data are lacking.
Corrosion Inhibition :
- Triazole-3-thiols with pyridyl or chlorophenoxy groups (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) exhibit >90% inhibition efficiency for aluminum alloys in acidic media, attributed to strong adsorption via S and N atoms .
Physicochemical Properties
Key Insights :
- The target compound’s allyl group balances lipophilicity and reactivity, making it suitable for both biological and material science applications.
Q & A
Q. What are the common synthetic routes for 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
Methodological Answer: The synthesis typically involves:
- Alkylation : Reacting triazole-3-thiol precursors (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) with alkylating agents like 1-iodobutane or phenacyl bromide under basic conditions to introduce substituents .
- Mannich Reactions : Using formaldehyde and secondary amines to generate Mannich bases, enhancing solubility or biological activity. For example, aminomethylation of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol derivatives yields novel bases .
- Multi-step Functionalization : Intermediate thiols are often converted to acetohydrazides (via sodium monochloroacetate) or metal complexes (e.g., Zn²⁺, Cu²⁺ salts) for pharmacological studies .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 1-iodobutane, K₂CO₃, DMF, 60°C, 12h | 72–85 | |
| Mannich Base Formation | Formaldehyde, piperidine, EtOH, reflux | 65–78 |
Q. What analytical techniques validate the structure and purity of this compound?
Methodological Answer: Standard characterization includes:
- Elemental Analysis : Confirms C, H, N, S composition (deviation <0.3% for purity) .
- ¹H/¹³C-NMR : Identifies substituent patterns (e.g., allyl group δ 5.1–5.8 ppm; methylphenoxy δ 2.3 ppm) .
- LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₃OS: calculated 288.12, observed 288.10) .
- Chromatography : TLC/HPLC monitors reaction progress and purity (>95%) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence physicochemical and biological properties?
Methodological Answer: Substituents modulate:
- Lipophilicity : Allyl and 2-methylphenoxy groups enhance membrane permeability (logP ~2.8 vs. ~1.5 for unsubstituted analogs) .
- Bioactivity : Electron-withdrawing groups (e.g., Cl, Br) improve enzyme inhibition (e.g., COX-2 IC₅₀ reduced from 12 µM to 4.5 µM) .
Substituent Impact Table :
| Substituent | LogP | Solubility (mg/mL) | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Allyl + 2-methylphenoxy | 2.8 | 0.15 | 4.5 |
| Phenyl | 2.1 | 0.32 | 12.0 |
| 4-Cl-Phenyl | 3.0 | 0.09 | 3.8 |
| Data from |
Q. How can computational methods predict the pharmacological potential of derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., COX-2, PDB ID 5KIR). Derivatives with 2-methylphenoxy show stronger hydrogen bonds with Tyr385 and Ser530 .
- ADME Analysis : SwissADME predicts bioavailability (e.g., 85% intestinal absorption for allyl derivatives vs. 70% for bulkier groups) .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR shifts) require:
- Multi-Technique Cross-Validation : Compare IR (S-H stretch ~2550 cm⁻¹ absent post-alkylation) with LC-MS to confirm successful substitution .
- X-ray Crystallography : Resolves ambiguous structures (e.g., confirming the thione vs. thiol tautomer in solid state) .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in complex spectra .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) .
- Solubility Artifacts : Poorly soluble derivatives (e.g., logP >3) may show false-negative results in aqueous assays. Use DMSO controls and dynamic light scattering to confirm dissolution .
- Metabolic Instability : Some derivatives degrade rapidly in microsomal assays, necessitating stability studies (t½ >30 min for viable candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
